molecular formula C24H24ClNO3 B1669733 DAA-1097 CAS No. 220551-79-1

DAA-1097

Cat. No.: B1669733
CAS No.: 220551-79-1
M. Wt: 409.9 g/mol
InChI Key: CGUBOFYHGYNUDL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DAA-1097 involves the reaction of 4-chloro-2-phenoxyaniline with 2-isopropoxybenzyl chloride in the presence of a base to form the intermediate N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)amine. This intermediate is then acetylated using acetic anhydride to yield this compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene and are carried out under reflux .

Chemical Reactions Analysis

DAA-1097 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Properties

CAS No.

220551-79-1

Molecular Formula

C24H24ClNO3

Molecular Weight

409.9 g/mol

IUPAC Name

N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3

InChI Key

CGUBOFYHGYNUDL-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C

Canonical SMILES

CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DAA 1097
DAA-1097
DAA1097
N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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